molecular formula C11H14O4 B181347 3,4-Diethoxybenzoic acid CAS No. 5409-31-4

3,4-Diethoxybenzoic acid

Cat. No.: B181347
CAS No.: 5409-31-4
M. Wt: 210.23 g/mol
InChI Key: VVKCVAPLTRZJHH-UHFFFAOYSA-N
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Description

3,4-Diethoxybenzoic acid is an organic compound with the molecular formula C11H14O4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 4 on the benzene ring are replaced by ethoxy groups. This compound is known for its applications in organic synthesis and its potential use in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Diethoxybenzoic acid can be synthesized through the ethylation of protocatechuic acid. The reaction typically involves the use of ethyl iodide and a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction is carried out under reflux conditions to ensure complete ethylation of the hydroxyl groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more scalable and cost-effective methods. One such method includes the use of ethyl bromide instead of ethyl iodide, as it is more readily available and less expensive. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 3,4-Diethoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxyl group can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like tetrahydrofuran.

Major Products:

    Oxidation: 3,4-Diethoxybenzaldehyde or this compound derivatives.

    Reduction: 3,4-Diethoxybenzyl alcohol.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-Diethoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-diethoxybenzoic acid involves its interaction with various molecular targets and pathways. The ethoxy groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

    3,4-Dimethoxybenzoic acid (Veratric acid): Similar structure but with methoxy groups instead of ethoxy groups.

    3,4-Dihydroxybenzoic acid (Protocatechuic acid): Similar structure but with hydroxyl groups instead of ethoxy groups.

    3,4-Dimethylbenzoic acid: Similar structure but with methyl groups instead of ethoxy groups.

Uniqueness: 3,4-Diethoxybenzoic acid is unique due to its ethoxy groups, which confer distinct chemical properties such as increased lipophilicity and altered reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications and research studies.

Properties

IUPAC Name

3,4-diethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14O4/c1-3-14-9-6-5-8(11(12)13)7-10(9)15-4-2/h5-7H,3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKCVAPLTRZJHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70202418
Record name 3,4-Diethoxybenzoic acid
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Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5409-31-4
Record name 3,4-Diethoxybenzoic acid
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Record name 3,4-Diethoxybenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3,4-Diethoxybenzoic acid emerge as a degradation product in bioremediation?

A1: Research indicates that this compound is a key intermediate in the biodegradation pathway of Drotaverine hydrochloride, an antispasmodic drug. Studies using Rhodococcus rhodochrous bacteria demonstrate its ability to utilize Drotaverine hydrochloride as a carbon source. During this process, this compound, alongside 3,4-diethoxybenzaldehyde and this compound ethyl ester, is detected in the culture medium as Drotaverine hydrochloride breaks down. This highlights the potential of Rhodococcus bacteria in bioremediation strategies for pharmaceutical pollutants. []

Q2: What is the role of this compound in synthesizing S1P1 agonists?

A2: this compound plays a crucial role in the multi-step synthesis of CYM-5442, a novel S1P1 agonist. It reacts with an intermediate compound, formed via a reduction reaction and subsequent reaction with NH2OH·HCl, in the presence of EDCI and HOBt. This step is essential in constructing the final structure of CYM-5442, which holds potential therapeutic applications. []

Q3: How is this compound employed in material science, particularly in luminescent materials?

A3: this compound is a key ligand in synthesizing terbium(III) complexes, leading to materials with interesting luminescent properties. These complexes, when incorporated into thin films, exhibit notable luminescence. Research suggests that the polymer matrix, often poly-(N-vinylcarbazole), used in conjunction with these complexes, plays a role in enhancing the luminescence of terbium(III) ions. This signifies the potential of this compound-derived complexes in developing advanced optical materials. [, , ]

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